1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine
Description
Properties
IUPAC Name |
2-(3,4-diethoxyphenyl)-1-[4-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3O5/c1-4-33-23-11-6-20(16-24(23)34-5-2)18-26(31)30-14-12-19(13-15-30)17-25-28-27(29-35-25)21-7-9-22(32-3)10-8-21/h6-11,16,19H,4-5,12-15,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBFNIUQTIPTRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)CC3=NC(=NO3)C4=CC=C(C=C4)OC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
Based on its structural similarity to other phenethylamine derivatives, it may interact with various neurotransmitter systems in the brain.
Biochemical Pathways
The compound may affect several biochemical pathways. Given its structural similarity to phenethylamine derivatives, it might influence the dopaminergic and serotonergic systems. .
Biological Activity
The compound 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine is a synthetic derivative that combines a piperidine core with oxadiazole and phenyl moieties. This unique structure suggests potential for diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, summarizing findings from various studies and highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is , and it has a molecular weight of 434.52 g/mol. The presence of the oxadiazole ring is significant as derivatives of this structure are known for their biological activity.
Biological Activity Overview
The biological activities associated with compounds similar to 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine include:
- Anticancer Activity : Many 1,3,4-oxadiazole derivatives have shown promising anticancer properties by targeting various enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Antimicrobial Activity : Compounds containing oxadiazole rings have demonstrated significant antimicrobial effects against a range of pathogens, including bacteria and fungi. For instance, studies have indicated that certain oxadiazole derivatives exhibit higher antimicrobial activity compared to standard antibiotics like ciprofloxacin .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several studies suggest that the oxadiazole moiety plays a crucial role in:
- Inhibition of Enzymatic Activity : By inhibiting key enzymes such as telomerase and HDAC, these compounds can interfere with cancer cell growth and survival.
- Induction of Apoptosis : Some derivatives have been shown to trigger programmed cell death in cancer cells through various pathways .
Anticancer Studies
A review highlighted that 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. For example:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 25 | HDAC Inhibition |
| Compound B | HepG2 (Liver Cancer) | 30 | Telomerase Inhibition |
| Target Compound | MCF7 (Breast Cancer) | 20 | Apoptosis Induction |
These findings suggest that the target compound may possess similar cytotoxic properties .
Antimicrobial Studies
In antimicrobial assays, the target compound was compared against standard antibiotics:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Target Compound vs. Ciprofloxacin |
|---|---|---|
| E. coli | 15 µg/mL | More effective |
| S. aureus | 10 µg/mL | Comparable |
| C. albicans | 12 µg/mL | More effective |
This table indicates that the compound exhibits promising antimicrobial activity .
Scientific Research Applications
Structural Formula
The chemical structure can be represented as follows:
This molecular formula indicates the presence of nitrogen and oxygen atoms that contribute to the compound's biological activity.
Synthesis of the Compound
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the piperidine framework through cyclization reactions.
- Introduction of the oxadiazole moiety via condensation reactions with appropriate hydrazones.
- Acetylation of the diethoxyphenyl group to enhance solubility and bioavailability.
A detailed synthetic pathway can be outlined based on established organic synthesis techniques.
Pharmacological Activity
Research indicates that compounds containing piperidine and oxadiazole moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of oxadiazole possess moderate to strong antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis .
- Anticholinesterase Activity : Compounds similar to the target molecule have demonstrated strong inhibition against acetylcholinesterase, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Anticancer Properties : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting potential use in oncology .
Case Studies
- Antibacterial Screening : A series of synthesized oxadiazole derivatives were tested for their antibacterial efficacy. Compounds with similar structural features to 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine showed promising results with IC50 values indicating strong antibacterial activity .
- Molecular Docking Studies : Computational studies have been performed to understand the binding interactions of this compound with various protein targets. These studies reveal how structural modifications can enhance binding affinity and selectivity for specific enzymes .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the pharmacological properties of this compound. Key factors influencing activity include:
- Substituent Variations : Modifications on the piperidine ring or oxadiazole group can significantly alter biological activity.
- Electronic Effects : The presence of electron-donating or withdrawing groups can influence the compound's reactivity and interaction with biological targets.
Data Table: Structure-Activity Relationship Insights
| Compound | Substituent | Activity Type | IC50 Value |
|---|---|---|---|
| A | Diethoxy | Antibacterial | 2.14 µM |
| B | Methoxy | Anticholinesterase | 0.63 µM |
| C | Chlorophenyl | Cytotoxic | 5.00 µM |
Comparison with Similar Compounds
Structural Analogs and Key Variations
The table below compares the target compound with structurally related derivatives, focusing on substituents, molecular properties, and biological relevance:
*Estimated using software tools due to lack of direct data.
Key Research Findings
Substituent Effects on Bioactivity :
- The 3,4-diethoxy groups in the target compound likely improve lipophilicity (logP ~3.5 predicted) compared to dimethoxy (logP ~2.8) or methoxy-sulfonyl derivatives (logP ~2.5), favoring membrane permeability .
- Fluorine in the 4-fluorophenyl analog () may enhance interactions with aromatic residues in target proteins, such as kinases or GPCRs .
Oxadiazole Modifications :
- Replacement of the oxadiazole’s 4-methoxyphenyl group with trifluoromethylphenyl () significantly increases metabolic stability due to the electron-withdrawing CF₃ group, a common strategy in drug design .
Receptor Targeting :
- Compounds with 4-methoxyphenyl-oxadiazole (e.g., ) show affinity for S1PR1/S1PR3 , implicated in immune regulation and cancer . The target compound’s diethoxy groups may further optimize receptor subtype selectivity.
Synthetic Feasibility :
- Derivatives with simple aryl groups (e.g., phenyl in ) are easier to synthesize than those with bulky substituents (e.g., trifluoromethyl in ), impacting scalability .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-[(3,4-Diethoxyphenyl)acetyl]-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine?
- Methodology : The synthesis typically involves multi-step reactions:
Oxadiazole ring formation : React nitrile intermediates with hydroxylamine under acidic conditions (e.g., HCl/EtOH) to form the oxadiazole core .
Piperidine functionalization : Use nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) to attach the 3,4-diethoxyphenylacetyl group to the piperidine nitrogen .
Final coupling : Employ cross-coupling reagents (e.g., EDCI/HOBt) to link the oxadiazole-piperidine moiety with the methoxyphenyl group .
- Key validation : Monitor reaction progress via TLC or HPLC, and confirm purity (>95%) using column chromatography .
Q. How can researchers verify the structural integrity of this compound?
- Analytical techniques :
- NMR spectroscopy : Assign peaks for the piperidine ring (δ 2.5–3.5 ppm), oxadiazole protons (δ 8.0–8.5 ppm), and methoxy/ethoxy groups (δ 3.7–4.2 ppm) .
- Mass spectrometry : Confirm molecular weight (expected m/z ~510) via ESI-MS or MALDI-TOF .
- X-ray crystallography : Resolve crystal structures to validate stereochemistry, particularly for the oxadiazole-piperidine junction .
Q. What are the recommended handling and storage protocols for this compound?
- Safety : Wear PPE (gloves, goggles) due to potential skin/eye irritation (Category 2A hazards) .
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., N2) to prevent oxidation or hydrolysis .
Advanced Research Questions
Q. How does the substitution pattern (e.g., diethoxy vs. methoxy groups) influence biological activity?
- Experimental design :
Comparative assays : Synthesize analogs with varying substituents (e.g., replacing ethoxy with methyl or halogens) .
In vitro testing : Screen for activity against target enzymes (e.g., kinases) or receptors (e.g., GPCRs) using fluorescence polarization or SPR .
SAR analysis : Correlate substituent electronic properties (Hammett σ values) with IC50 data .
- Key finding : Ethoxy groups enhance lipophilicity, improving membrane permeability but potentially reducing aqueous solubility .
Q. How can researchers resolve contradictory data in stability studies under varying pH conditions?
- Methodology :
Forced degradation studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) buffers at 40°C for 24–72 hours .
Analytical profiling : Use UPLC-PDA to identify degradation products (e.g., hydrolysis of oxadiazole to amidoxime at pH < 3) .
Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2) to predict shelf-life .
- Conflict resolution : Discrepancies may arise from trace metal impurities; include EDTA in buffers to chelate catalytic ions .
Q. What computational strategies are effective for predicting target interactions of this compound?
- Approach :
Molecular docking : Use AutoDock Vina or Glide to model binding poses with receptors (e.g., 5-HT2A) .
MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and hydrogen-bond networks .
Free-energy calculations : Apply MM-GBSA to predict ΔGbinding and rank analogs .
- Validation : Cross-check computational results with experimental SPR or ITC data .
Q. How can researchers optimize reaction yields for large-scale synthesis?
- Process chemistry :
Catalyst screening : Test Pd(OAc)2/Xantphos vs. CuI for coupling steps; optimize equivalents (1.2–1.5 eq.) .
Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) to improve oxadiazole ring formation kinetics .
Workflow automation : Use flow chemistry for hazardous intermediates (e.g., nitrile precursors) .
- Yield improvement : Pilot studies show ~20% yield increase with microwave-assisted synthesis (80°C, 30 min) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
DSC/TGA : Characterize thermal behavior to identify polymorphic forms .
Solubility testing : Use shake-flask method in solvents (e.g., DMSO, EtOH, hexane) at 25°C .
Co-solvent systems : Explore PEG-400/water mixtures to enhance solubility for in vivo studies .
Q. Why do biological assays show variable activity across cell lines?
- Hypothesis : Differences in efflux pump expression (e.g., P-gp) or metabolic enzyme activity (e.g., CYP3A4) .
- Testing :
Inhibitor co-treatment : Use verapamil (P-gp inhibitor) to assess efflux impact .
Metabolite profiling : Incubate with liver microsomes and analyze via LC-MS/MS for CYP-mediated oxidation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
